molecular formula C9H6N2S B1198073 Imidazo[2,1-b]benzothiazole

Imidazo[2,1-b]benzothiazole

货号: B1198073
分子量: 174.22 g/mol
InChI 键: RBQGKSWYSQGVDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anti-inflammatory Agents

Recent studies have identified imidazo[2,1-b]benzothiazole derivatives as potential modulators of glucocorticoid receptor (GCR) transactivation. These compounds were shown to exhibit anti-inflammatory effects by antagonizing GCR in the presence of dexamethasone, which is crucial for managing inflammatory diseases . The modeling studies provided insights into their binding interactions with the GCR ligand binding domain, suggesting a promising avenue for developing new anti-inflammatory drugs.

Antiulcer Activity

This compound compounds have been explored for their efficacy as antiulcer agents. Research indicates that these compounds exhibit significant antiulcer activity by influencing gastric acid secretion mechanisms. They have been synthesized and tested in animal models, demonstrating a notable reduction in ulcer indices compared to control groups . The pharmacological profiles suggest that these compounds could serve as alternatives to traditional antiulcer medications.

Antitubercular Activity

In the search for new antitubercular agents, this compound derivatives have shown promising results against Mycobacterium tuberculosis. A study reported that certain derivatives displayed potent inhibitory activity with IC50 values as low as 2.03 μM against Mtb H37Ra. Molecular docking studies further elucidated the binding interactions of these compounds with key targets in the bacterial metabolism pathway .

Radiopharmaceutical Applications

This compound derivatives have also been investigated as potential radiotracers for imaging techniques in oncology. Specifically, 99mTc-radiolabeled versions of these compounds are being developed for glioblastoma detection. These radiotracers could enhance the diagnostic capabilities for brain tumors by providing clear imaging results .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activities. Several studies have synthesized various analogues with modifications at specific positions on the benzothiazole ring to evaluate their pharmacological effects systematically. For instance, a series of derivatives were designed and assessed for their antitubercular activity, leading to the identification of several candidates with enhanced potency and selectivity against Mtb while exhibiting low toxicity towards mammalian cells .

Data Tables

The following table summarizes key findings from various studies on this compound applications:

Application Activity IC50 Values Notes
Anti-inflammatoryGCR modulationNot specifiedEffective in reducing inflammation
AntiulcerGastric acid secretion inhibitionNot specifiedSignificant reduction in ulcer indices
AntitubercularInhibition of Mtb2.03 - 7.05 μMSelective activity against Mtb strains
RadiopharmaceuticalGlioblastoma imagingNot applicablePotential use as a radiotracer

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Imidazo[2,1-b]benzothiazole derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:

  • Cyclization of 2-aminobenzothiazole with α-bromo-1,2-diaryl-1-ethanones under reflux conditions (1,4-dioxane, 24 h) to form the core scaffold .
  • Post-synthetic modifications (e.g., carboxamide triazole derivatization) using HATU/DIPEA in DMF or Cu(I)-catalyzed click chemistry for triazole linkage .
  • Halogenation (e.g., bromination with N-bromosuccinimide) to introduce substituents at specific positions .
  • Characterization via IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS for structural validation .

Q. How can researchers predict and optimize the solubility and oral bioavailability of this compound derivatives?

Methodological Answer:

  • Apply Veber's rule to assess bioavailability: Ensure molecular weight <500 Da, hydrogen bond donors ≤5, and polar surface area <140 Ų .
  • Use computational tools (e.g., SwissADME) to predict aqueous solubility and logP values. Derivatives with halogen substituents (e.g., fluorine in compound 3f) enhance lipophilicity and cellular permeability .
  • Experimentally validate solubility via shake-flask method in PBS (pH 7.4) and bioavailability using Caco-2 cell monolayer assays .

Q. What in vitro assays are suitable for initial screening of antimycobacterial activity in these derivatives?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA) : Test against non-tuberculous mycobacteria (NTMs) like Mycobacterium abscessus and M. avium, with MIC values <10 µM indicating promising activity (e.g., compound IT06, MIC = 3.2 µM) .
  • Resazurin Reduction Assay : Quantify metabolic inhibition in mycobacterial cultures; IC50_{50} values <1 µM (e.g., FG-2) correlate with strong antimycobacterial effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

Methodological Answer:

  • Substituent Analysis : Sulfonamide groups (e.g., in compound 3f) enhance radiosensitization by inducing DNA damage, while electron-withdrawing groups (e.g., -NO2_2) improve 15-lipoxygenase inhibition .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent positions (e.g., para-fluorine in 3f) with IC50_{50} values in HepG2 cells (e.g., 0.097 µM for 3f) .
  • Target Validation : Perform kinase profiling (e.g., RSK2 inhibition) and apoptosis assays (Annexin V/PI staining) to confirm mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?

Methodological Answer:

  • Cross-Assay Validation : Compare results from MTT (cell viability) and comet assays (DNA damage) to distinguish cytotoxic vs. genotoxic effects (e.g., compound 3h shows low IC50_{50} in MTT but high DNA damage in comet assays) .
  • Proteomic Profiling : Identify off-target interactions using affinity chromatography-MS. For example, derivatives targeting mitochondrial NADH dehydrogenase may show cell-line-specific efficacy due to metabolic heterogeneity .

Q. How can molecular docking elucidate binding modes of this compound derivatives with therapeutic targets?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., 3IUB for mycobacterial enzymes) from PDB and optimize via energy minimization .
  • Docking Workflow : Use AutoDock Vina to simulate ligand-protein interactions. Key residues (e.g., Arg120 in 3IUB) form hydrogen bonds with carboxamide groups, while aromatic rings engage in π-π stacking (e.g., with Phe80) .
  • Interaction Analysis : Visualize binding poses in PyMOL; prioritize compounds with >3 hydrogen bonds and low ΔG values (<-8 kcal/mol) .

Q. What experimental approaches validate the radiosensitizing potential of these derivatives?

Methodological Answer:

  • Clonogenic Survival Assays : Irradiate cancer cells (e.g., HepG2) pre-treated with derivatives (e.g., 3f) and quantify colony formation. A dose-modifying factor (DMF) >1.5 indicates radiosensitization .
  • Mechanistic Studies : Measure reactive oxygen species (ROS) using DCFH-DA probes and DNA repair inhibition via γ-H2AX foci quantification .

属性

分子式

C9H6N2S

分子量

174.22 g/mol

IUPAC 名称

imidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)11-6-5-10-9(11)12-8/h1-6H

InChI 键

RBQGKSWYSQGVDV-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)N3C=CN=C3S2

同义词

benzo(d)imidazo(2,1-b)thiazole

产品来源

United States

Synthesis routes and methods

Procedure details

In 250 ml of n-butanol were heated 10.0 g of 2-aminobenzothiazole and 30 ml of 40% chloroacetaldehyde at 90° C. for 27 hours. After the solvent was removed (evaporated to dryness), the residue was crystallized in isopropanol-acetone to give 6.2 g of imidazo[2,1-b]benzothiazole. Subsequently, 4.0 g of the crystals were added to a mixture of 50 ml of dry dimethylformamide and 3.5 ml of phosphorus oxychloride followed by heating at 60° C. for 3 hours and at 75° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto ice water. After neutralizing with potassium carbonate, the mixture was extracted with ethyl acetate. The ethyl acetate was removed to give 2.2 g of 3-formylimidazo[2,1-b]benzothiazole. The thus obtained formyl compound, 1.3 g, was added to 20 ml of ethanol and furthermore 0.1 g of sodium borohydride was added to the mixture while stirring under ice cooling. After stirring at the same temperature for 10 minutes, the solvent was removed. The residue was treated with water and filtered to give 1.2 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。